molecular formula C21H15ClFN3O4S B7692384 3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B7692384
M. Wt: 459.9 g/mol
InChI Key: WBHFCNOUTBCOEW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a methylsulfanylphenyl group, a thiazolopyrimidine ring, and a carboxamide group. These groups could potentially confer a variety of chemical properties and reactivities to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorophenyl group could be introduced via a halogenation reaction, while the thiazolopyrimidine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple rings suggests that it may have a rigid, three-dimensional structure. The different functional groups present in the molecule could potentially form various intra- and intermolecular interactions, affecting its overall shape and properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific reactivity of its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, while the fluorophenyl group could potentially undergo nucleophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility could be affected by the polarity of its functional groups, while its melting and boiling points could be affected by the strength of the intermolecular forces it can form .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could potentially interact with biological targets such as enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. These would need to be assessed through laboratory testing and risk assessment .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include developing more efficient synthesis methods, studying its behavior under various conditions, and testing its activity against different biological targets .

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3O4S/c1-29-17-8-15(18(30-2)7-14(17)22)25-19(27)13-9-24-21-26(20(13)28)16(10-31-21)11-3-5-12(23)6-4-11/h3-10H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHFCNOUTBCOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CN=C3N(C2=O)C(=CS3)C4=CC=C(C=C4)F)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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